![molecular formula C10H6BrN3O B8614928 5-(6-bromo-1H-pyrrolo[3,2-c]pyridin-2-yl)-1,3-oxazole](/img/structure/B8614928.png)
5-(6-bromo-1H-pyrrolo[3,2-c]pyridin-2-yl)-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-bromo-1H-pyrrolo[3,2-c]pyridin-2-yl)-1,3-oxazole is a heterocyclic compound that features a brominated pyrrolopyridine moiety fused with an oxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-bromo-1H-pyrrolo[3,2-c]pyridin-2-yl)-1,3-oxazole typically involves multi-step reactions starting from commercially available precursors. The reaction conditions often involve the use of bases such as cesium carbonate in dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(6-bromo-1H-pyrrolo[3,2-c]pyridin-2-yl)-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrrolopyridine moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Cyclization: Bases like cesium carbonate (Cs2CO3) in DMSO are employed to facilitate cyclization.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while cyclization can produce fused heterocyclic compounds .
Scientific Research Applications
5-(6-bromo-1H-pyrrolo[3,2-c]pyridin-2-yl)-1,3-oxazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
Biological Studies: The compound is used in studies to understand its effects on cell proliferation, migration, and apoptosis.
Chemical Biology: It serves as a tool compound to probe biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of 5-(6-bromo-1H-pyrrolo[3,2-c]pyridin-2-yl)-1,3-oxazole involves its interaction with specific molecular targets, such as FGFRs. The compound binds to the ATP-binding site of the receptor, inhibiting its kinase activity and thereby blocking downstream signaling pathways that promote cell proliferation and survival . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: Another brominated pyrrolopyridine derivative with potential biological activities.
N-[2-({4-[3-(3-chloro-2-methoxyanilino)-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridin-2-yl]pyridin-3-yl}oxy)ethyl]prop-2-enamide: A compound with a similar pyrrolopyridine core used in medicinal chemistry.
Uniqueness
5-(6-bromo-1H-pyrrolo[3,2-c]pyridin-2-yl)-1,3-oxazole is unique due to its specific structural features, such as the fused oxazole ring and the bromine substitution, which confer distinct chemical reactivity and biological activity. Its ability to inhibit FGFRs with high potency makes it a valuable compound in cancer research .
Properties
Molecular Formula |
C10H6BrN3O |
|---|---|
Molecular Weight |
264.08 g/mol |
IUPAC Name |
5-(6-bromo-1H-pyrrolo[3,2-c]pyridin-2-yl)-1,3-oxazole |
InChI |
InChI=1S/C10H6BrN3O/c11-10-2-7-6(3-13-10)1-8(14-7)9-4-12-5-15-9/h1-5,14H |
InChI Key |
DWCUTBBBZMCPRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC2=CC(=NC=C21)Br)C3=CN=CO3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

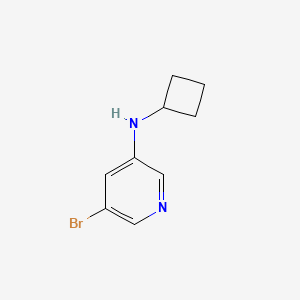



![7H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B8614888.png)
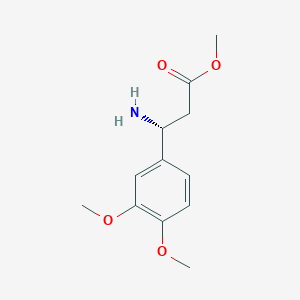
![Ethyl 4-[(dibenzylcarbamoyl)amino]benzoate](/img/structure/B8614904.png)
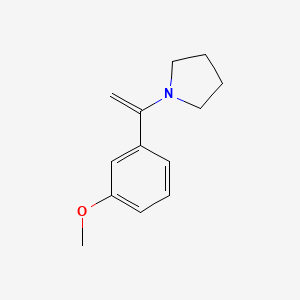

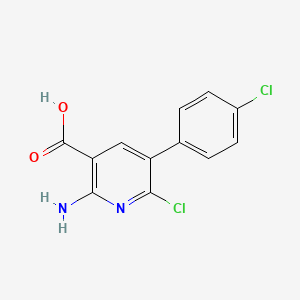
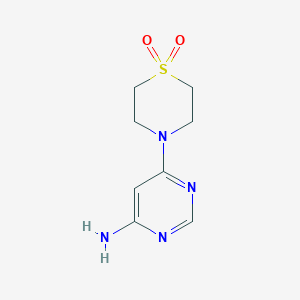
![8-Methoxy-2-phenyl-5H-pyrazolo[4,3-c]quinoline-3(2H)-one](/img/structure/B8614930.png)
![2-Chloro-5-[2-(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B8614941.png)
![7-Amino-4-methyl-4h-benzo[1,4]thiazin-3-one](/img/structure/B8614943.png)
